Fmoc-Phe(F5)-OH

Peptide Drug Design Membrane Permeability SPPS Optimization

Achieve unprecedented sensitivity in peptide-based 19F NMR probing and ultrafast hydrogelation with Fmoc-Phe(F5)-OH (CAS 205526-32-5). The pentafluorophenyl side chain delivers a ~0.98 LogP increase vs Fmoc-Phe-OH for enhanced membrane permeability and hydrophobic binding. Its five equivalent 19F nuclei yield a single sharp NMR signal detectable at micromolar levels, eliminating background interference. Choose the ≥98% purity grade for reproducible, low-concentration (0.1% w/v) gelation in biomaterials and robust peptide drug candidate synthesis.

Molecular Formula C24H16F5NO4
Molecular Weight 477.387
CAS No. 198545-85-6; 205526-32-5
Cat. No. B2623838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe(F5)-OH
CAS198545-85-6; 205526-32-5
Molecular FormulaC24H16F5NO4
Molecular Weight477.387
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O
InChIInChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m0/s1
InChIKeyDLOGILOIJKBYKA-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-Phe(F5)-OH: High-Purity Pentafluorophenylalanine Building Block for Advanced Peptide Synthesis and Biomaterials Research


Fmoc-Phe(F5)-OH (Fmoc‑pentafluoro‑L‑phenylalanine, CAS 205526‑32‑5) is an Fmoc‑protected, perfluorinated, non‑proteinogenic amino acid derivative widely employed in solid‑phase peptide synthesis (SPPS) and as a self‑assembling hydrogelator [1]. The compound features a pentafluorophenyl side chain that confers markedly increased hydrophobicity, distinct electronic properties, and a sensitive 19F NMR handle compared to non‑fluorinated or mono‑fluorinated phenylalanine analogs [2].

Why Fmoc-Phe(F5)-OH Cannot Be Replaced by Standard Fmoc-Phenylalanine in Critical Applications


In‑class phenylalanine derivatives exhibit a steep structure‑property gradient: the degree of side‑chain fluorination directly governs hydrophobicity, self‑assembly kinetics, and NMR detectability. Fmoc‑Phe‑OH (LogP ~4.6) [1] and mono‑fluorinated analogs (e.g., Fmoc‑3‑F‑Phe‑OH) [2] fail to replicate the unique combination of perfluorinated aromatic π‑interactions and high LogP (~5.6) that drive the rapid, low‑concentration gelation and the ultrasensitive 19F NMR signature of Fmoc‑Phe(F5)‑OH. Simple substitution with a less fluorinated building block therefore compromises both the physicochemical properties of the final peptide and the reproducibility of self‑assembled materials.

Fmoc-Phe(F5)-OH: Head‑to‑Head Quantitative Evidence for Scientific Selection and Procurement


Enhanced Hydrophobicity (LogP) of Fmoc-Phe(F5)-OH Versus Non‑Fluorinated Fmoc-Phe-OH

Fmoc-Phe(F5)-OH exhibits a significantly higher calculated partition coefficient (LogP) than the non‑fluorinated parent compound, Fmoc-Phe-OH. The increased lipophilicity can enhance peptide–membrane interactions and influence retention time in reversed‑phase HPLC purification [1].

Peptide Drug Design Membrane Permeability SPPS Optimization

Rapid, Low‑Concentration Self‑Assembly of Fmoc-Phe(F5)-OH into Rigid Supramolecular Hydrogels

Fmoc-Phe(F5)-OH undergoes rapid self‑assembly in water to form entangled fibrillar networks that yield rigid hydrogels. Gelation occurs at concentrations as low as 2 mM (0.1 wt%) and proceeds within minutes [1]. In contrast, the non‑fluorinated analog Fmoc-Phe-OH requires a similar weight percentage but exhibits slower gelation kinetics and forms less rigid networks [2] [3].

Self‑Assembly Hydrogel Biomaterial Nanofiber

Sensitive 19F NMR Detection of Peptides Containing Pentafluorophenylalanine

The five fluorine atoms of the pentafluorophenyl side chain act as a built‑in, background‑free 19F NMR probe. Dipeptides incorporating Phe(F5) are detectable by 19F NMR at micromolar concentrations [1], providing a sensitivity advantage over peptides containing only one or two fluorine substituents, which typically exhibit weaker signals and require higher concentrations for reliable detection.

19F NMR Spectroscopy Protein–Ligand Interaction Conformational Analysis

Optimal Use Cases for Fmoc-Phe(F5)-OH Based on Quantitative Differentiation


Design of Highly Hydrophobic Peptide Therapeutics

Researchers aiming to increase the lipophilicity of peptide‑based drug candidates can incorporate Fmoc-Phe(F5)-OH during SPPS. The LogP increase of nearly one unit relative to Fmoc-Phe-OH (ΔLogP ≈ +0.98) can improve passive membrane permeability and enhance binding to hydrophobic pockets in target proteins.

Fabrication of Rapidly Gelling, Low‑Concentration Supramolecular Hydrogels

For biomaterial applications requiring injectable or printable hydrogels that set quickly under mild conditions, Fmoc-Phe(F5)-OH offers a distinct advantage. Its ability to form rigid gels at 2 mM (0.1 wt%) within minutes [1] enables the reproducible production of cell‑compatible scaffolds, drug delivery depots, and nanostructured materials.

19F NMR‑Based Conformational and Interaction Studies of Peptides

When a peptide or small protein requires a sensitive, label‑free spectroscopic probe, Fmoc-Phe(F5)-OH can be incorporated as a single‑residue 19F NMR sensor. The five equivalent fluorine nuclei yield a sharp singlet detectable at micromolar concentrations [2], allowing researchers to monitor folding, ligand binding, and aggregation in real time without interference from biological background signals.

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